Cas no 55022-91-8 (Quinuclidine-4-carbaldehyde)

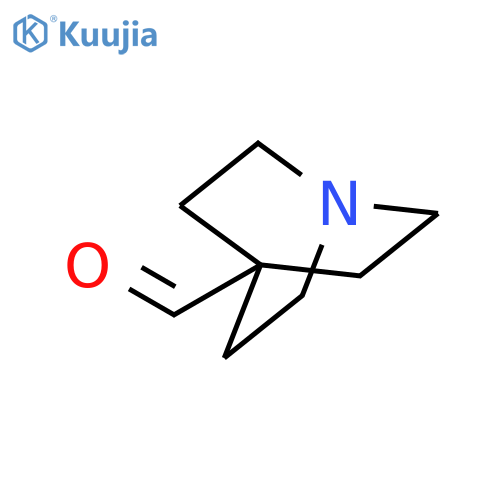

Quinuclidine-4-carbaldehyde structure

商品名:Quinuclidine-4-carbaldehyde

Quinuclidine-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- Quinuclidine-4-carbaldehyde

- 1-azabicyclo[2.2.2]octane-4-carbaldehyde

- 1-aza-bicyclo[2.2.2]octane-4-carbaldehyde

- AK146176

- Chinuclidin-4-carbaldehyd

- quinuclidine-4-aldehyde

- quinuclidine-4-carboxaldehyde

- 1-Azabicyclo[2.2.2]octane-4-carboxaldehyde

- SY036232

- SCHEMBL2421100

- AB93505

- 4-formylquinuclidine

- 55022-91-8

- AT25867

- A913947

- LJSJRQBQGMLHHU-UHFFFAOYSA-N

- CS-0276224

- MFCD18374377

-

- MDL: MFCD18374377

- インチ: InChI=1S/C8H13NO/c10-7-8-1-4-9(5-2-8)6-3-8/h7H,1-6H2

- InChIKey: LJSJRQBQGMLHHU-UHFFFAOYSA-N

- ほほえんだ: [H]C(=O)C12CCN(CC1)CC2

計算された属性

- せいみつぶんしりょう: 139.09979

- どういたいしつりょう: 139.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.08

- ふってん: 200 ºC

- フラッシュポイント: 68 ºC

- PSA: 20.31

Quinuclidine-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0969-1G |

quinuclidine-4-carbaldehyde |

55022-91-8 | 95% | 1g |

¥ 1,788.00 | 2023-04-13 | |

| Advanced ChemBlocks | P45483-5G |

1-azabicyclo[2.2.2]octane-4-carbaldehyde |

55022-91-8 | 97% | 5G |

$1,260 | 2023-09-15 | |

| Alichem | A449037532-1g |

Quinuclidine-4-carbaldehyde |

55022-91-8 | 95% | 1g |

$728.28 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346894-5g |

Quinuclidine-4-carbaldehyde |

55022-91-8 | 98+% | 5g |

¥22500.00 | 2024-05-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0969-500mg |

quinuclidine-4-carbaldehyde |

55022-91-8 | 95% | 500mg |

¥1194.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346894-1g |

Quinuclidine-4-carbaldehyde |

55022-91-8 | 98+% | 1g |

¥6450.00 | 2024-05-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0969-100.0mg |

quinuclidine-4-carbaldehyde |

55022-91-8 | 95% | 100.0mg |

¥534.0000 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0969-250.0mg |

quinuclidine-4-carbaldehyde |

55022-91-8 | 95% | 250.0mg |

¥713.0000 | 2024-07-21 | |

| Ambeed | A515133-1g |

Quinuclidine-4-carbaldehyde |

55022-91-8 | 98% | 1g |

$697.0 | 2025-02-22 | |

| Advanced ChemBlocks | P45483-1G |

1-azabicyclo[2.2.2]octane-4-carbaldehyde |

55022-91-8 | 97% | 1G |

$420 | 2023-09-15 |

Quinuclidine-4-carbaldehyde 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

55022-91-8 (Quinuclidine-4-carbaldehyde) 関連製品

- 280774-04-1(1-(propan-2-yl)piperidine-4-carbaldehyde)

- 99658-56-7(1-methyl-3-Piperidinecarboxaldehyde)

- 10333-64-9(1-Methyl-4-piperidineacetaldehyde)

- 50675-21-3(1-methylpiperidine-4-carbaldehyde)

- 1039415-48-9(1-ethylpiperidine-4-carbaldehyde)

- 50675-20-2(4-Formylpiperidine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:55022-91-8)Quinuclidine-4-carbaldehyde

清らかである:99%

はかる:10g

価格 ($):1215.0